molecular formula C12H12BrNO B14177553 N-(2-Bromophenyl)hexa-4,5-dienamide CAS No. 920985-91-7

N-(2-Bromophenyl)hexa-4,5-dienamide

Cat. No.: B14177553
CAS No.: 920985-91-7
M. Wt: 266.13 g/mol
InChI Key: KUSHPNTZHXVCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)hexa-4,5-dienamide is an organic compound with the molecular formula C12H10BrNO It is characterized by the presence of a bromophenyl group attached to a hexa-4,5-dienamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)hexa-4,5-dienamide typically involves the reaction of 2-bromoaniline with hexa-4,5-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)hexa-4,5-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of N-(2-bromophenyl)hexa-4,5-dienoic acid.

    Reduction: Formation of N-(phenyl)hexa-4,5-dienamide.

    Substitution: Formation of N-(2-substituted phenyl)hexa-4,5-dienamide derivatives.

Scientific Research Applications

N-(2-Bromophenyl)hexa-4,5-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)hexa-4,5-dienamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dienamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)hexa-4,5-dienamide
  • N-(2-Fluorophenyl)hexa-4,5-dienamide
  • N-(2-Iodophenyl)hexa-4,5-dienamide

Uniqueness

N-(2-Bromophenyl)hexa-4,5-dienamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Properties

CAS No.

920985-91-7

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

InChI

InChI=1S/C12H12BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h3,5-8H,1,4,9H2,(H,14,15)

InChI Key

KUSHPNTZHXVCSB-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.